![molecular formula C18H12FN3O B2588392 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 243665-93-2](/img/structure/B2588392.png)

7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

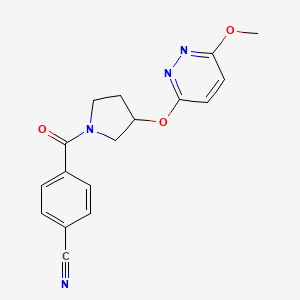

The compound “7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives has been reported in various studies . For instance, one study describes the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines has been analyzed in several studies . The pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .Chemical Reactions Analysis

The chemical reactions involving pyrazolopyrimidines have been explored in various studies . For example, one study reported the development of a simple, rapid, and effective synthesis of pyrazolopyrimidine triazole derivative from 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidines have been analyzed in several studies . For instance, one study reported that the compound is a colourless crystalline solid .Wissenschaftliche Forschungsanwendungen

Cancer Research and Chemotherapy

- Targeting Kinases : This compound has been investigated for its kinase inhibitory activity. Kinases play a crucial role in cell signaling pathways, and inhibiting specific kinases can lead to cancer cell death. Researchers have explored its potential as an anticancer agent by inhibiting kinases involved in tumor growth and metastasis .

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). Its IC50 values are promising, making it a candidate for further investigation .

Anti-Inflammatory and Analgesic Properties

- Indole Derivatives : The compound’s indole moiety contributes to its anti-inflammatory and analgesic activities. Specifically, derivatives containing both indole and pyrazolo[3,4-d]pyrimidine scaffolds have shown promising results. For instance, (S)-N-(benzothiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory effects comparable to indomethacin and celecoxib .

PGE2 Inhibition

- Pyrazolo[3,4-d]pyrimidin-7-ones : Researchers have explored modifications of the 2-phenyl site of related compounds to enhance their PGE2 inhibitory activity. Although the parent compound is a weak PGE2 inhibitor, further structural optimization may yield more potent derivatives .

Drug Discovery and Early Research

- Unique Chemical Collection : Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of unique chemicals. While analytical data is not available, its distinct structure makes it valuable for initial screening and exploration .

Wirkmechanismus

The mechanism of action of pyrazolopyrimidines has been investigated in several studies . For instance, one study reported that pyrazolopyrimidines showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Safety and Hazards

Zukünftige Richtungen

The future directions for the research on pyrazolopyrimidines have been suggested in several studies . For instance, one study suggested that detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

7-(4-fluorophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSGDCAFEVTBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2588312.png)

![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2588315.png)

![(E)-4-(Dimethylamino)-N-[(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2588318.png)

![[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2588319.png)

![3-Hydroxy-1-(o-tolyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2588320.png)

![tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate](/img/structure/B2588330.png)